2-Undecanone

Antifungal activity Methyl ketones Minimum inhibitory concentration

Researchers formulating minimum-risk insect repellents must balance DEET-level efficacy with consumer safety. 2-Undecanone (CAS 112-12-9) resolves this with quantifiable performance: • DEET-comparable tick repellency at 7.75% active (vs. 98.1% DEET), enabling safer formulations • 5.2× greater antifungal potency than 2-nonanone (MIC 25.94 vs. 135.41 µg/mL) • Dual-action: direct cytotoxicity + host defense priming for resistance management Supplied as ≥98% pure liquid with full analytical documentation. Ambient shipping; bulk quantities available.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 112-12-9
Cat. No. B123061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecanone
CAS112-12-9
Synonyms2-Hendecanone;  BioUD;  BioUD 30;  BioUD 8;  Methyl n-Nonyl Ketone;  Methyl Nonyl Ketone;  Mostique EGX 101;  NSC 4028;  Nonyl Methyl Ketone
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)C
InChIInChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3
InChIKeyKYWIYKKSMDLRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform.
soluble in alcohol and oil;  insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecanone: Compound Overview


2-Undecanone (methyl nonyl ketone, C₁₁H₂₂O) is a naturally occurring methyl ketone isolated from wild tomato (Lycopersicon hirsutum) and rue (Ruta graveolens) . It is a colorless to pale yellow liquid with a characteristic odor, exhibiting physicochemical properties including a boiling point of 231–232 °C, vapor pressure <1 mmHg at 20 °C, and density of 0.825 g/mL . The compound demonstrates both insect repellent and direct toxic activity against various arthropod species, positioning it as a viable alternative to synthetic repellents such as DEET [1].

Natural C11 methyl ketone for repellent, antifungal, and insecticide research
Chain-length-dependent bioactivity profile: C11 distinct from shorter-chain analogs
Bifunctional research context: pathogen inhibition and host-defense priming

2-Undecanone: Substitution Limitations


Despite belonging to the same homologous methyl ketone series, 2-undecanone exhibits chain-length-dependent bioactivity profiles that preclude simple substitution. Comparative assays demonstrate that the C-11 chain length confers distinct antimicrobial, repellent, and insecticidal properties relative to shorter-chain analogs [1]. For instance, 2-undecanone shows approximately 5-fold greater antifungal potency than 2-nonanone against Pseudogymnoascus destructans (MIC 25.94 µg/mL vs. 135.41 µg/mL), a difference that directly impacts formulation efficacy in agricultural and antimicrobial applications [2]. Furthermore, the compound's bifunctional mechanism—combining direct pathogen cytotoxicity with host resistance induction—distinguishes it from both synthetic alternatives and structurally related ketones that lack this dual-action profile [3].

  • !
    Chain-length-dependent bioactivity: C11 methyl ketone shows distinct antifungal and repellent profiles vs. C7–C9 analogs; direct substitution may shift formulation bioactivity outcomes.
  • !
    Bifunctional mechanism (pathogen inhibition + host priming) may not replicate with shorter-chain or synthetic alternatives.
  • !
    Reported repellency endpoint equivalence to DEET is concentration- and assay-specific; results may not transfer to other formulation matrices.

2-Undecanone: Head-to-Head Evidence


P. destructans Antifungal MIC

In a comparative antifungal study, 2-undecanone demonstrated approximately 5.2-fold greater potency than the shorter-chain analog 2-nonanone against Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats [1]. This difference is reflected in the minimum inhibitory concentrations (MIC) required to prevent spore germination.

Antifungal MIC vs. 2-Nonanone
Reported
2-Undecanone MIC 25.94 µg/mL vs. 2-Nonanone 135.41 µg/mL
5.2-fold lower MIC
Supports chain-length-dependent antifungal activity review
In vitro spore germination assay; P. destructans
Antifungal activity Methyl ketones Minimum inhibitory concentration

Tick Repellency vs. DEET

A head-to-head bioassay compared BioUD (7.75% 2-undecanone) with 98.1% DEET and other commercial repellents against the lone star tick (Amblyomma americanum) and American dog tick (Dermacentor variabilis) [1]. No statistically significant difference in overall mean percentage repellency was observed between BioUD and 98.1% DEET for either tick species.

Tick Repellency vs. DEET
Reported
BioUD (7.75% 2-undecanone) comparable to 98.1% DEET
No significant difference in repellency
Supports repellency endpoint equivalence context
A. americanum & D. variabilis, cloth assay
Insect repellent Tick repellency Arthropod control

Mosquito Deterrence vs. DEET

In a comparative biting deterrence study, 2-undecanone at 8.5 µg/cm² exhibited biting deterrent activity similar to DEET at 4.8 µg/cm² against the yellow fever mosquito, Aedes aegypti [1]. In cloth patch assays, 2-undecanone was effective at 108.9 µg/cm², compared to 187 µg/cm² required for Ruta chalepensis essential oil.

Mosquito Biting Deterrence vs. DEET
Reported
2-Undecanone 8.5 µg/cm² similar to DEET 4.8 µg/cm²
1.8× higher dose than DEET
Supports biting deterrence endpoint comparison
A. aegypti, in vitro bioassay
Mosquito repellent Biting deterrence Aedes aegypti

Fumigant Activity vs. Shorter Ketones

A comparative fumigant toxicity study assessed a homologous series of methyl ketones against house flies (Musca domestica) [1]. 2-Undecanone exhibited a 24-h LC₅₀ of 9.2 µg/cm³, which was higher (i.e., lower acute toxicity) than the shorter-chain analogs 2-heptanone (6.9 µg/cm³) and 2-octanone (7.5 µg/cm³).

Fumigant LC₅₀ vs. Shorter Ketones
Reported
9.2 µg/cm³ (24-h LC₅₀)
Supports chain-length-dependent fumigant toxicity review
33% higher than 2-heptanone; house fly assay
Fumigant insecticide Methyl ketones House fly control

Fire Ant Contact Toxicity

In a study assessing contact toxicity against red imported fire ant (Solenopsis invicta) workers, 2-undecanone exhibited an LC₅₀ of 44.59 µg/g [1]. While direct comparative data for 2-nonanone and 2-dodecanone in the same assay system are not available, 2-undecanone's repellency at 62.5 µg/g was comparable to DEET in the same study.

Fire Ant Contact Toxicity
Reported
LC₅₀ 44.59 µg/g
Supports contact toxicity and repellency endpoint review
Repellency comparable to DEET at 62.5 µg/g; S. invicta
Fire ant control Contact insecticide LC50

Pepper Anthracnose Control

In an in vivo pepper fruit assay, 2-undecanone at 1.6 µL/mL reduced anthracnose lesion diameter by approximately 96% compared to untreated controls [1]. The study further elucidated a unique bifunctional mechanism involving direct cytocidal attack on Colletotrichum spp. combined with strong induction of host defense-related enzymes.

Pepper Anthracnose Lesion Reduction
Reported
≈96% reduction at 1.6 µL/mL
Supports postharvest disease-control endpoint context
Bifunctional mechanism: direct antifungal + host defense priming
Postharvest disease Pepper anthracnose Natural fungicide

2-Undecanone: Application Scenarios


Arthropod Repellent Formulation

Based on head-to-head evidence showing tick repellency comparable to 98.1% DEET [1] and mosquito biting deterrence similar to DEET [2], 2-undecanone is ideally suited for the development of EPA FIFRA 25(b) exempt minimum-risk or biopesticide repellent products. Its performance at lower active concentrations (7.75%) than DEET (98.1%) offers formulators a pathway to products with improved safety profiles without sacrificing efficacy.

Postharvest Anthracnose Control

The demonstrated 96% reduction in anthracnose lesion diameter at 1.6 µL/mL, coupled with the unique bifunctional mode of action (direct antifungal plus host defense priming), makes 2-undecanone a compelling candidate for postharvest fungicide development [3]. This dual-action mechanism may provide more durable disease suppression compared to conventional single-site fungicides prone to resistance development.

White-Nose Syndrome Control

The 5.2-fold greater potency of 2-undecanone against Pseudogymnoascus destructans relative to 2-nonanone [4] positions it as a lead candidate for environmental applications requiring high specificity and minimal ecological disruption. The MIC of 25.94 µg/mL provides a quantitative benchmark for formulation optimization in wildlife disease management contexts.

Fire Ant IPM

2-Undecanone's dual activity profile—contact toxicity (LC₅₀ = 44.59 µg/g) combined with DEET-comparable repellency at 62.5 µg/g against Solenopsis invicta [5]—makes it a strategic tool for integrated fire ant management programs. This combination of lethal and sublethal effects may disrupt colony establishment and foraging behavior more effectively than single-action alternatives.

Application
Selection Property
Validation Focus
Arthropod repellent formulation research
DEET-comparable repellency endpoint context
Formulation concentration-response review
Postharvest anthracnose control studies
Disease suppression endpoint context
Dual-action mechanism validation (direct + host priming)
White-nose syndrome environmental management research
Antifungal potency endpoint context (MIC)
Chain-length specificity validation
Fire ant integrated pest management studies
Contact toxicity and repellency endpoint profile
Lethal/sublethal effect integration assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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